molecular formula C17H19F3N4O2 B2380214 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097922-70-6

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2380214
CAS No.: 2097922-70-6
M. Wt: 368.36
InChI Key: DSNDPAFAFAROEL-UHFFFAOYSA-N
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Description

The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features a pyrrolidine core substituted with a 1,2,3-triazole ring bearing a methoxymethyl group. The ethanone moiety is linked to a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-26-11-14-9-24(22-21-14)15-5-6-23(10-15)16(25)8-12-3-2-4-13(7-12)17(18,19)20/h2-4,7,9,15H,5-6,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDPAFAFAROEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction with Halo Benzotrifluoride

The trifluoromethylphenyl ketone is synthesized via a Grignard reaction using 3-bromobenzotrifluoride as the starting material. As described in WO2021171301A1, the process involves:

  • Halogenation : Benzotrifluoride is halogenated to yield a meta-dominated isomeric mixture (~96% meta, 3% para, 1% ortho).
  • Grignard Formation : Reaction of the halo-benzotrifluoride with magnesium in tetrahydrofuran (THF) catalyzed by iodine generates the Grignard reagent.
  • Ketene Addition : The Grignard reagent reacts with ketene in aromatic hydrocarbons (e.g., toluene) using an iron ligand-acid complex at -10°C to form 3-trifluoromethyl acetophenone (yield: 75–85%).

Key Data :

Step Conditions Yield Purity
Grignard Formation THF, Mg, I₂, 40–50°C 95% >98%
Ketene Addition Toluene, Fe ligand, -10°C 80% <0.1% imp

Synthesis of 3-[4-(Methoxymethyl)-1H-1,2,3-Triazol-1-yl]Pyrrolidine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole-pyrrolidine fragment is constructed via CuAAC, a cornerstone of 1,2,3-triazole synthesis. The steps include:

  • Pyrrolidine Functionalization : Introducing an azide group at the 3-position of pyrrolidine.
  • Alkyne Preparation : Synthesizing propargyl methoxymethyl ether (HC≡C-CH₂-OCH₃).
  • Cycloaddition : Reacting the azide and alkyne using CuI/Amberlyst A-21 in a flow reactor (70–93% yield, >95% purity).

Optimization Insights :

  • Regioselectivity : CuAAC exclusively yields 1,4-disubstituted triazoles.
  • Solvent Systems : Ethyl acetate/water biphasic systems minimize side reactions.
  • Catalyst Recycling : Amberlyst resins enable catalyst reuse, improving cost efficiency.

Coupling of Fragments via Amine-Ketone Linkage

Reductive Amination

The final step conjugates the trifluoromethylphenyl ketone and triazole-pyrrolidine via reductive amination:

  • Imine Formation : Reacting the pyrrolidine-triazole amine with the ketone in methanol at 50°C.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine (yield: 65–75%).

Critical Parameters :

  • pH Control : Maintain pH 6–7 to prevent ketone reduction.
  • Stoichiometry : 1.2 eq. amine to ketone minimizes dimerization.

Alternative Synthetic Routes and Comparative Analysis

Transition Metal-Mediated Cross-Coupling

WO2019048541A1 discloses palladium-catalyzed couplings for analogous structures. For example, Suzuki-Miyaura coupling could link boronic acid-functionalized pyrrolidine to halogenated trifluoromethyl ketones. However, this route suffers from lower yields (~50%) due to steric hindrance.

One-Pot Sequential Synthesis

Integrating Grignard, CuAAC, and reductive amination in a single reactor reduces purification steps. Pilot studies show 60% overall yield but require stringent temperature control (-10°C to 50°C gradients).

Purity Optimization and Analytical Characterization

Crystallization Techniques

  • Cyclic Hydrocarbons : Cyclohexane recrystallization reduces triazole byproducts to <0.1%.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomeric triazoles.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, triazole-H), 4.50 (s, 2H, OCH₂O), 3.40 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 409.2 [M+H]⁺.

Industrial-Scale Considerations

Flow Chemistry for Triazole Synthesis

Adopting flow reactors with immobilized CuI catalysts (e.g., Quadrapure TU) enhances throughput to 1 kg/day with 93% yield.

Environmental Impact

  • Solvent Recovery : Distillation reclaims >90% THF and toluene.
  • Waste Reduction : Fe ligands in Grignard steps are non-toxic and recyclable.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one may be studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • 1,2,3-Triazole vs. 1,2,4-Triazole Isomerism :
    The compound’s 1,2,3-triazole moiety distinguishes it from analogs like 1-(3-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one (), which contains a 1,2,4-triazole. The 1,2,3-triazole’s regiochemistry may influence hydrogen-bonding interactions and metabolic stability .

  • Pyrrolidine Linker vs.

Substituent Effects

  • Trifluoromethyl vs. Methoxy Groups :
    The 3-(trifluoromethyl)phenyl group in the target compound contrasts with the 3-methoxyphenyl group in . The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity (logP ~2.37 in analogous compounds, ), whereas methoxy groups contribute to π-π stacking .

  • Methoxymethyl vs. Cyclopropylmethyl on Triazole :
    The methoxymethyl substituent on the triazole (target compound) versus cyclopropylmethyl () alters steric bulk and polarity. Methoxymethyl may improve aqueous solubility compared to hydrophobic cyclopropylmethyl .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Features
Target Compound C20H22F3N3O2 393.41 ~2.5* 1,2,3-triazole, pyrrolidine, CF3-phenyl
1-(3-{[4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one () C20H26N4O2 354.45 2.37 1,2,4-triazole, cyclopropylmethyl, methoxyphenyl
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one () C11H7ClF3N3O 289.64 N/A Trifluoroethanone, chloro-methylphenyl

*Estimated based on analogs ().

Biological Activity

The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a trifluoromethylphenyl group. Its structural complexity suggests potential interactions with various biological targets. The molecular formula is C15H18F3N5OC_{15}H_{18}F_3N_5O, with a molecular weight of approximately 355.33 g/mol.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For example, compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Studies have reported IC50 values in the low micromolar range for related triazole compounds, suggesting that modifications in the structure can enhance their efficacy against cancer cells .

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. The presence of the methoxymethyl group and the trifluoromethyl moiety in this compound may enhance its interaction with microbial targets. Similar compounds have demonstrated broad-spectrum antibacterial and antifungal activities, indicating potential applications in treating infections .

Neuropharmacological Effects

The pyrrolidine component is associated with various neuropharmacological effects. Compounds with similar structures have been investigated for their antidepressant and anxiolytic properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as chitinase, which is crucial for fungal cell wall integrity.
  • Interaction with Receptors : The compound may act on neurotransmitter receptors, influencing mood and anxiety levels.
  • Induction of Apoptosis : Anticancer activity might be mediated through pathways that lead to programmed cell death in malignant cells.

Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various triazole derivatives against human breast cancer cell lines (MCF-7). The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity, with some derivatives showing IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells .

CompoundCell LineIC50 (μM)
Triazole AMCF-727.3
Triazole BHCT-1166.2

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of triazole derivatives against pathogenic bacteria. Compounds were tested against standard strains, revealing effective inhibition at low concentrations.

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Triazole CE. coli15 μg/mL
Triazole DS. aureus10 μg/mL

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis involves multi-step reactions, typically starting with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-pyrrolidine core. Key steps include:

  • Use of dimethylformamide (DMF) or dichloromethane (DCH) as solvents to enhance solubility of intermediates .
  • Catalysts such as palladium on carbon (Pd/C) for hydrogenation or copper iodide (CuI) for triazole formation .
  • Temperature control (e.g., reflux at 80–100°C) to accelerate cyclization while minimizing side reactions .
    Optimization Tip: Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:
SAR studies focus on:

  • Triazole ring substitutions : Replacing methoxymethyl with bulkier groups (e.g., ethoxymethyl) may improve binding affinity to target proteins .
  • Pyrrolidine ring modifications : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability .
  • Trifluoromethylphenyl group : Comparative studies show this moiety increases lipophilicity, aiding blood-brain barrier penetration in CNS-targeted applications .
    Example Table (Analog Comparison):
Modification SiteBioactivity ChangeTarget Relevance
Triazole (C4)↑ Anticancer IC50Kinase inhibition
Pyrrolidine (N1)↓ CytotoxicityReduced off-target effects

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of triazole formation and pyrrolidine stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀F₃N₅O₂) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace solvents (e.g., DMF residuals) .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:
Contradictions often arise from dynamic rotational isomerism in the pyrrolidine-triazole linkage. Strategies include:

  • Variable-temperature NMR : Resolves overlapping peaks by slowing conformational exchange at low temperatures .
  • 2D-COSY/NOESY : Identifies through-space correlations to confirm spatial arrangement of substituents .
  • Computational modeling : DFT calculations predict chemical shifts and validate proposed conformers .

Basic: What preliminary assays are recommended for evaluating this compound’s biological activity?

Answer:

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antimicrobial susceptibility testing : Broth microdilution assays against Gram-positive/-negative strains .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HeLa) to establish safety margins .

Advanced: What mechanistic insights can molecular docking provide for this compound’s interaction with target proteins?

Answer:
Docking studies (e.g., AutoDock Vina) reveal:

  • Hydrophobic interactions : Trifluoromethylphenyl group occupies hydrophobic pockets in kinase ATP-binding sites .
  • Hydrogen bonding : Triazole nitrogen atoms form H-bonds with catalytic lysine residues (e.g., EGFR-Lys721) .
    Validation : Compare docking scores with experimental IC50 values to refine binding hypotheses .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Answer:

  • Acidic conditions (pH < 4) : Protonation of the pyrrolidine nitrogen leads to ring-opening degradation .
  • Neutral/basic conditions (pH 7–9) : Stable for >24 hours, ideal for in vitro assays .
    Mitigation : Use buffered solutions (e.g., PBS) and avoid prolonged exposure to light/heat .

Advanced: How can conflicting in vivo vs. in vitro bioactivity data be reconciled?

Answer:
Discrepancies often stem from:

  • Metabolic instability : Phase I metabolism (e.g., CYP450 oxidation) reduces bioavailability .
  • Protein binding : High serum albumin binding diminishes free compound concentration in vivo .
    Resolution : Conduct pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to correlate exposure with efficacy .

Basic: What solvent systems are optimal for studying this compound’s reactivity in cross-coupling reactions?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Facilitate SNAr reactions at the trifluoromethylphenyl ring .
  • Ether/THF mixtures : Improve solubility in Grignard or organozinc couplings .
    Caution : Avoid protic solvents (e.g., water) to prevent hydrolysis of the methoxymethyl group .

Advanced: What strategies minimize off-target effects in functional assays?

Answer:

  • Selective functionalization : Introduce steric hindrance near the triazole to block non-specific interactions .
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target binding .
  • Enantiomeric separation : Chiral HPLC isolates active enantiomers, reducing toxicity .

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